5-Acetyl-3-(difluoromethyl)-1H-pyrazole
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Overview
Description
5-Acetyl-3-(difluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with an acetyl group and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-3-(difluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones in the presence of a difluoromethylating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-3-(difluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Acetyl-3-(difluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Acetyl-3-(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular pathways. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity .
Comparison with Similar Compounds
- 5-Acetyl-3-(methylsulfanyl)-1H-pyrazole
- 5-Acetyl-3-(trifluoromethyl)-1H-pyrazole
- 5-Acetyl-3-(chloromethyl)-1H-pyrazole
Comparison: Compared to its analogs, 5-Acetyl-3-(difluoromethyl)-1H-pyrazole is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound’s stability and interaction with biological targets .
Properties
IUPAC Name |
1-[5-(difluoromethyl)-1H-pyrazol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c1-3(11)4-2-5(6(7)8)10-9-4/h2,6H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJUCYLOXZMIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNC(=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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